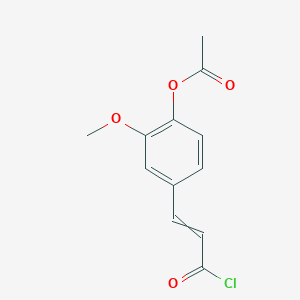
3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride
Overview
Description
3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride is a chemical compound with the molecular formula C5H6ClF3O and a molecular weight of 174.55 . It is a derivative of propanoic acid, where two of the hydrogen atoms are replaced by methyl groups and three of the hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid backbone with two methyl groups and three fluorine atoms attached . The presence of fluorine atoms and methyl groups contributes to the unique properties of this compound.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 94.0±35.0 °C and a predicted density of 1.283±0.06 g/cm3 .Scientific Research Applications
Synthesis and Drug Discovery
- The direct synthesis of C(CF3)Me2-substituted heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid has been reported. This method does not require a transition-metal catalyst and is crucial for the drug discovery process, yielding high yields of previously unknown C(CF3)Me2-containing heteroarenes (Liu et al., 2018).
Photoaffinity Labeling
- 2-Diazo-3,3,3-trifluoropropionyl chloride has been synthesized and used for labeling enzymes in photoaffinity labeling processes. It undergoes photolysis with less rearrangement compared to other diazoacyl reagents, showing promise for photoaffinity labeling of thiols (Chowdhry et al., 1976).
Development of Heteroarenes
- A tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid were developed, facilitating the synthesis of CMe2CF3-containing heteroarenes potentially useful in drug discovery (Shi et al., 2018).
Synthesis of Chroman-4-ones
- A metal-free decarboxylative trifluoroalkylation of alkenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid was described, providing a new pathway for synthesizing CMe2CF3-containing chroman-4-ones, useful for synthesizing TRPV1 precursors (Liu et al., 2020).
Chemical Reactions with Acid Chlorides
- Research on bistrifluoromethylketene and perfluoromethacrylic acid communication has been conducted using 3,3,3-trifluoro-2-(trifluoromethyl) propionyl fluoride, investigating its reactions with acid chlorides of sulfur acids (Cheburkov et al., 1966).
Crystal Structure Analysis
- The synthesis and crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide was studied, demonstrating the reaction of this compound with 3-chloro-2,2-dimethylpropanoyl chloride (Ming-zhi et al., 2005).
Properties
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O/c1-4(2,3(6)10)5(7,8)9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLKHHYXFFZRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250279 | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163707-53-6 | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163707-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)

![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)




![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)


